molecular formula C31H37NO2S4 B14493614 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane CAS No. 64169-83-1

3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane

Katalognummer: B14493614
CAS-Nummer: 64169-83-1
Molekulargewicht: 583.9 g/mol
InChI-Schlüssel: KKJQJXSHYKZKAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane is a complex organic compound characterized by the presence of nitro and sulfanyl groups attached to a thiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of sulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand used in organic synthesis.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: An N-heterocyclic carbene ligand with catalytic properties.

    Trimesitylborane: A borane derivative used in Suzuki-Miyaura coupling reactions.

Uniqueness

3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane is unique due to its combination of nitro and sulfanyl groups attached to a thiolane ring

Eigenschaften

CAS-Nummer

64169-83-1

Molekularformel

C31H37NO2S4

Molekulargewicht

583.9 g/mol

IUPAC-Name

3-nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane

InChI

InChI=1S/C31H37NO2S4/c1-16-10-19(4)26(20(5)11-16)35-29-25(32(33)34)30(36-27-21(6)12-17(2)13-22(27)7)38-31(29)37-28-23(8)14-18(3)15-24(28)9/h10-15,25,29-31H,1-9H3

InChI-Schlüssel

KKJQJXSHYKZKAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)SC2C(C(SC2SC3=C(C=C(C=C3C)C)C)SC4=C(C=C(C=C4C)C)C)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.